molecular formula C17H25N3O3 B1388120 Tert-butyl 2-(4-aminobenzoyl)-1,2-diazepane-1-carboxylate CAS No. 1135283-03-2

Tert-butyl 2-(4-aminobenzoyl)-1,2-diazepane-1-carboxylate

Cat. No.: B1388120
CAS No.: 1135283-03-2
M. Wt: 319.4 g/mol
InChI Key: PRZLFYZGKUTAKL-UHFFFAOYSA-N
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Description

Tert-butyl 2-(4-aminobenzoyl)-1,2-diazepane-1-carboxylate is a synthetic organic compound that features a tert-butyl group, an aminobenzoyl moiety, and a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(4-aminobenzoyl)-1,2-diazepane-1-carboxylate typically involves multi-step organic reactions. One common method starts with the protection of the amino group using tert-butyl chloroformate, followed by the formation of the diazepane ring through cyclization reactions. The aminobenzoyl group is introduced via nucleophilic substitution reactions, often using 4-aminobenzoic acid derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(4-aminobenzoyl)-1,2-diazepane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Tert-butyl 2-(4-aminobenzoyl)-1,2-diazepane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-aminobenzoyl)-1,2-diazepane-1-carboxylate involves its interaction with specific molecular targets. The aminobenzoyl moiety can interact with enzymes or receptors, modulating their activity. The diazepane ring may contribute to the compound’s binding affinity and specificity. Pathways involved include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-(4-aminobenzoyl)-1-pyrazolidinecarboxylate
  • Tert-butyl 2-(4-aminobenzoyl)-1-piperidinecarboxylate

Uniqueness

Tert-butyl 2-(4-aminobenzoyl)-1,2-diazepane-1-carboxylate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development .

Properties

IUPAC Name

tert-butyl 2-(4-aminobenzoyl)diazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-17(2,3)23-16(22)20-12-6-4-5-11-19(20)15(21)13-7-9-14(18)10-8-13/h7-10H,4-6,11-12,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZLFYZGKUTAKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCCN1C(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801140942
Record name 1,1-Dimethylethyl 2-(4-aminobenzoyl)hexahydro-1H-1,2-diazepine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801140942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1135283-03-2
Record name 1,1-Dimethylethyl 2-(4-aminobenzoyl)hexahydro-1H-1,2-diazepine-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1135283-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 2-(4-aminobenzoyl)hexahydro-1H-1,2-diazepine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801140942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 2-(4-aminobenzoyl)-1,2-diazepane-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 2-(4-aminobenzoyl)-1,2-diazepane-1-carboxylate
Reactant of Route 3
Tert-butyl 2-(4-aminobenzoyl)-1,2-diazepane-1-carboxylate
Reactant of Route 4
Tert-butyl 2-(4-aminobenzoyl)-1,2-diazepane-1-carboxylate
Reactant of Route 5
Tert-butyl 2-(4-aminobenzoyl)-1,2-diazepane-1-carboxylate
Reactant of Route 6
Tert-butyl 2-(4-aminobenzoyl)-1,2-diazepane-1-carboxylate

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